molecular formula C19H21N3O3S B3447448 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide

Cat. No. B3447448
M. Wt: 371.5 g/mol
InChI Key: LRQGTVSRGCMWQY-UHFFFAOYSA-N
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Description

The compound “2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound with two rings . The benzimidazole ring system is fused to a benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As a benzimidazole derivative, it is likely to have properties similar to other benzimidazoles .

Future Directions

The future directions for research on “2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide” could include studying its synthesis, properties, and potential applications. Given the biological activity of many benzimidazole derivatives, it could be interesting to explore whether this compound has any biological activity .

properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-24-14-7-5-13(6-8-14)20-18(23)12-26-19-21-16-10-9-15(25-4-2)11-17(16)22-19/h5-11H,3-4,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQGTVSRGCMWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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